molecular formula C11H15NO4 B8426451 Ethyl 6-methoxymethoxymethylnicotinate

Ethyl 6-methoxymethoxymethylnicotinate

Cat. No.: B8426451
M. Wt: 225.24 g/mol
InChI Key: LLZMRNQIAVJCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxymethoxymethylnicotinate is a nicotinic acid derivative characterized by a methoxymethyl substituent at the 6-position of the pyridine ring and an ethyl ester group at the 3-position. Nicotinate esters are frequently employed as intermediates in pharmaceutical synthesis, particularly in non-steroidal anti-inflammatory drug (NSAID) development and kinase inhibitor design .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 6-(methoxymethoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO4/c1-3-16-11(13)9-4-5-10(12-6-9)7-15-8-14-2/h4-6H,3,7-8H2,1-2H3

InChI Key

LLZMRNQIAVJCJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)COCOC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinate Esters

Compound Name Substituent at 6-Position Ester Group Molecular Formula Key Features
This compound* Methoxymethyl Ethyl C₁₁H₁₅NO₅ Bulky ether substituent; potential for enhanced lipophilicity
Methyl 6-methoxynicotinate Methoxy Methyl C₈H₉NO₃ Smaller substituent; higher volatility
Ethyl 2-chloro-6-methoxynicotinate Chloro + Methoxy Ethyl C₉H₁₀ClNO₃ Electron-withdrawing Cl enhances electrophilicity
Methyl 6-chloronicotinate Chloro Methyl C₇H₆ClNO₂ Minimal steric hindrance; reactive 6-position

*Note: this compound’s structure is inferred from naming conventions and analog data.

Key Observations :

  • Substituent Effects : The methoxymethyl group in the target compound introduces steric bulk and ether functionality, which may reduce reactivity in nucleophilic substitutions compared to smaller groups (e.g., methoxy or chloro) .
  • Ester Group : Ethyl esters generally exhibit higher lipophilicity (logP) than methyl esters, improving membrane permeability in biological systems .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point (°C) logP (Predicted) Solubility (Polar Solvents)
This compound* ~280–300 1.8–2.2 Moderate in ethyl acetate
Methyl 6-methoxynicotinate ~220–240 0.9–1.3 High in methanol
Ethyl 2-chloro-6-methoxynicotinate ~260–280 1.5–1.9 Moderate in DMSO

*Note: Predicted values based on analog data and computational tools.

Key Observations :

  • The methoxymethyl group increases molecular weight and boiling point relative to methoxy or chloro analogs.
  • Ethyl esters (e.g., Ethyl 2-chloro-6-methoxynicotinate) demonstrate lower polarity than methyl esters, aligning with trends in ICH Class 3 solvent behavior .

Comparison of Key Steps :

  • This compound likely requires protection/deprotection strategies for the methoxymethyl group, adding complexity compared to simpler analogs .
  • Methyl 6-chloronicotinate synthesis avoids ether formation steps, streamlining production .

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